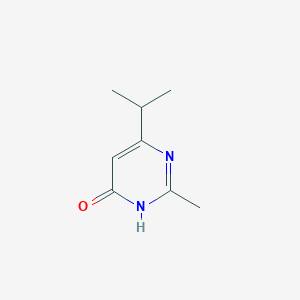

6-Isopropyl-2-methylpyrimidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(2)7-4-8(11)10-6(3)9-7/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNVGKGRJUTRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606714 | |

| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34126-99-3 | |

| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 6-isopropyl-2-methylpyrimidin-4-ol

An In-depth Technical Guide to the Synthesis and Characterization of 6-isopropyl-2-methylpyrimidin-4-ol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the underlying chemical principles, justifying the selection of specific synthetic strategies and analytical techniques. The guide emphasizes the critical role of keto-enol tautomerism in this class of compounds, where the title compound predominantly exists as its more stable keto tautomer, 6-isopropyl-2-methylpyrimidin-4(3H)-one. We present a validated, step-by-step synthetic protocol, a complete workflow for structural elucidation using modern spectroscopic methods (MS, NMR, IR), and reference crystallographic data for definitive solid-state confirmation.

Introduction: The Pyrimidin-4-ol Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1] Its substituted derivatives exhibit a vast range of biological activities, including use as anticancer, antiviral, and anti-inflammatory agents.[2][3] The this compound structure, a specific functionalized pyrimidine, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4][5][6]

A crucial chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding pyrimidin-4-one forms.[7][8][9] While named as an alcohol (pyrimidin-4-ol), the equilibrium for this and related structures heavily favors the amide-like keto form (pyrimidin-4(3H)-one), especially in the solid state.[10] This guide will address the target molecule by its common name but will focus on the synthesis and characterization of its more stable keto tautomer, a distinction of critical importance for accurate scientific interpretation and application.

Synthetic Strategy and Retrosynthetic Analysis

The most robust and widely adopted method for constructing the pyrimidin-4-ol ring system is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[1][11] This approach offers a convergent and efficient pathway to the target scaffold.

The Disconnection Approach

Our retrosynthetic analysis of the target molecule, 6-isopropyl-2-methylpyrimidin-4(3H)-one, identifies the key bond formations within the pyrimidine ring. The logical disconnection is between the N1-C6 and N3-C4 bonds, leading back to two primary building blocks:

-

Acetamidine: This provides the N-C-N fragment and installs the required methyl group at the C2 position.

-

Ethyl 4-methyl-3-oxopentanoate: This β-keto ester provides the C-C-C backbone, incorporating the isopropyl group at the C6 position and the carbonyl group at the C4 position.[12] This precursor is also commonly known as ethyl isobutyrylacetate.[13]

This strategy is selected for its high efficiency, the commercial availability of the starting materials, and the straightforward nature of the reaction.

Caption: Retrosynthetic analysis of 6-isopropyl-2-methylpyrimidin-4(3H)-one.

Detailed Synthesis Protocol

This section outlines the validated, two-step experimental procedure for the synthesis of 6-isopropyl-2-methylpyrimidin-4(3H)-one.

Causality in Experimental Design

The reaction is performed in ethanol with sodium ethoxide as the base. This choice is deliberate: using the conjugate base of the solvent prevents side reactions such as transesterification of the ethyl 4-methyl-3-oxopentanoate starting material. The reaction is heated under reflux to ensure a sufficient rate of reaction for the cyclocondensation, which involves a series of equilibrium steps. An acidic workup is required to neutralize the basic reaction mixture and protonate the initially formed pyrimidinolate salt, causing the product to precipitate.

Experimental Workflow: Synthesis and Purification

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.11 | 1.1 | 7.5 g |

| Acetamidine HCl | C₂H₇ClN₂ | 94.54 | 0.10 | 1.0 | 9.45 g |

| Ethyl 4-methyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | 0.10 | 1.0 | 15.8 g (16.1 mL) |

| Ethanol (anhydrous) | C₂H₅OH | - | - | - | 200 mL |

| Glacial Acetic Acid | CH₃COOH | - | - | - | As needed |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (150 mL) followed by the cautious addition of sodium ethoxide (7.5 g, 0.11 mol).

-

Amidine Addition: Add acetamidine hydrochloride (9.45 g, 0.10 mol) to the stirred solution. Stir the resulting slurry at room temperature for 20 minutes.

-

Keto Ester Addition: Add ethyl 4-methyl-3-oxopentanoate (16.1 mL, 0.10 mol) dropwise to the reaction mixture over 15 minutes.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the β-keto ester spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6-7. A precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol (20 mL).

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield the purified product as crystalline needles.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The expected yield is 75-85%.

Structural Elucidation and Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

The Critical Role of Keto-Enol Tautomerism

As previously noted, 4-hydroxypyrimidines are subject to tautomerization. The synthesized molecule exists as an equilibrium between the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (6-isopropyl-2-methylpyrimidin-4(3H)-one). Spectroscopic and crystallographic evidence overwhelmingly supports the keto form as the major, and often exclusive, tautomer in both solution and the solid state due to the greater stability of the amide functional group.[7][10]

Caption: Keto-enol tautomerism of the title compound.

Mass Spectrometry (MS)

-

Methodology: The sample is analyzed using Electrospray Ionization (ESI) in positive ion mode. The compound is dissolved in a suitable solvent like methanol or acetonitrile.

-

Expected Results: The analysis is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol [14] |

| Exact Mass | 152.09496 u |

| [M+H]⁺ (Observed) | m/z 153.1022[15] |

The fragmentation pattern would show characteristic losses, such as the loss of a methyl group from the isopropyl moiety or cleavage of the pyrimidine ring, providing further structural confirmation.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure in solution. The spectra will confirm the connectivity of atoms and definitively support the keto tautomer.

-

Methodology: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Predicted ¹H NMR Spectrum (300 MHz, DMSO-d₆):

-

δ ~11.0-12.0 ppm (br s, 1H): This broad singlet is characteristic of the N-H proton of the pyrimidinone ring. Its presence is strong evidence for the keto tautomer.

-

δ ~5.8 ppm (s, 1H): A singlet corresponding to the vinyl proton (C5-H) on the pyrimidine ring.

-

δ ~2.8-3.0 ppm (septet, 1H): The methine proton of the isopropyl group, split by the six adjacent methyl protons.

-

δ ~2.2 ppm (s, 3H): A sharp singlet for the C2-methyl group protons.

-

δ ~1.1 ppm (d, 6H): A doublet for the two equivalent methyl groups of the isopropyl moiety.

-

-

Predicted ¹³C NMR Spectrum (75 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ) | Carbon Assignment | Rationale |

| ~165 ppm | C4 (Carbonyl) | Characteristic chemical shift for an amide/vinylogous amide carbonyl carbon. |

| ~163 ppm | C2 | Carbon flanked by two nitrogen atoms. |

| ~160 ppm | C6 | Vinyl carbon attached to the isopropyl group. |

| ~100 ppm | C5 | Vinyl carbon (C-H). |

| ~33 ppm | Isopropyl CH | Methine carbon of the isopropyl group. |

| ~24 ppm | C2-Methyl | Methyl group attached to the C2 position. |

| ~21 ppm | Isopropyl CH₃ | Equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

-

Methodology: The IR spectrum is obtained using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet with the solid sample.

-

Expected Absorption Bands: The IR spectrum provides crucial information about the functional groups present and further confirms the keto tautomer.

-

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3200-2800 (broad) | N-H stretch | Confirms the presence of the N-H group in the pyrimidinone ring.[17] |

| 2960-2870 | C-H stretch (aliphatic) | Corresponds to the isopropyl and methyl groups. |

| ~1670 (strong) | C=O stretch (Amide) | A strong, sharp peak characteristic of the carbonyl group. Its presence is definitive proof of the keto tautomer.[3][17] |

| 1600-1550 | C=N / C=C stretches | Aromatic and vinyl C=N and C=C bond vibrations within the ring.[3] |

X-ray Crystallography

For ultimate, unambiguous confirmation of the solid-state structure, single-crystal X-ray diffraction is the gold standard.

-

Methodology: Suitable single crystals are grown, typically by slow evaporation from a solvent like methanol.[10]

-

Published Results: A published crystal structure for the related compound 2-isopropyl-6-methylpyrimidin-4(3H)-one confirms that the molecule exists exclusively in the keto form in the solid state.[10] The structure reveals a planar pyrimidinone ring and shows that molecules form centrosymmetric dimers in the crystal lattice through N-H···O hydrogen bonds.[10]

-

Key Crystallographic Data (from literature for C₈H₁₂N₂O): [10]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8627 (2) |

| b (Å) | 22.6320 (8) |

| c (Å) | 7.4228 (3) |

| β (°) | 96.495 (2) |

| V (ų) | 811.66 (5) |

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Sodium ethoxide is highly reactive and corrosive; handle with care.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible materials.[4][6]

Conclusion

This guide has detailed a reliable and well-reasoned approach to the . By employing a classic cyclocondensation reaction, the target compound can be produced in high yield. The critical takeaway for any researcher working with this or similar 4-hydroxypyrimidines is the predominance of the keto tautomer, 6-isopropyl-2-methylpyrimidin-4(3H)-one. This understanding, confirmed through a suite of spectroscopic techniques (MS, NMR, IR) and supported by crystallographic data, is essential for accurate structural representation, mechanistic studies, and further synthetic transformations. The protocols and data presented herein serve as a robust foundation for the successful synthesis and confident characterization of this valuable chemical intermediate.

References

- Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(45), 12097–12103. [Link]

- Google Patents. (n.d.). CN112358396A - Preparation process of ethyl isobutyrylacetate.

- PubMed. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.

- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]

- ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. [Link]

- Ovid Technologies. (2002). Tautomeric Transformations and Reactivity of Polyfunctional Hydroxypyrimidines. Ovid. [Link]

- Al-Ayed, A. S. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(13), 5005. [Link]

- Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Organic Syntheses Procedure. [Link]

- mzCloud. (2014). 2 Isopropyl 6 methyl 4 pyrimidinol.

- National Institutes of Health. (2015).

- Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination.

- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

- National Institutes of Health. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC PubMed Central. [Link]

- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- MassBank. (2019). MSBNK-Athens_Univ-AU287006.

- Bates College. (n.d.). Cyclic [beta]-keto esters synthesis and reactions.

- National Institutes of Health. (2011). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. [Link]

- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

- ResearchGate. (n.d.). Aminolysis of β‐keto esters via β‐dicarbonyl complexes.

- Quick Company. (n.d.). Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2....

- ResearchGate. (2018).

- ResearchGate. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate.

- PubMed. (2014). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors.

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

- Google Patents. (n.d.). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.

- ResearchGate. (n.d.). General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization.

- ResearchGate. (n.d.). The two methyl protons in the isopropyl group become anisochronous due....

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 6. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ethyl isobutyrylacetate 95 7152-15-0 [sigmaaldrich.com]

- 13. Ethyl isobutyrylacetate | 7152-15-0 [chemicalbook.com]

- 14. 34126-99-3 | MFCD08061833 | this compound [aaronchem.com]

- 15. massbank.eu [massbank.eu]

- 16. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-isopropyl-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-isopropyl-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. Understanding the fundamental physicochemical properties of this compound is paramount for its application in areas such as lead optimization, formulation development, and toxicological assessment. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in experimental data and established scientific principles. We will delve into its structural identity, tautomeric nature, solubility, acidity, and stability, offering both validated data and detailed experimental protocols to empower researchers in their scientific endeavors. The compound is also recognized as a primary metabolite of the organophosphate insecticide diazinon, making its characterization relevant for environmental and toxicological studies.[1][2]

Section 1: Chemical Identity and Tautomerism

Finalizing the precise chemical identity of this compound is the initial step in its characterization. This includes its molecular formula, weight, and structural representation. A crucial aspect of this molecule's chemistry is its existence in tautomeric forms, which significantly influences its physical and biological properties.

Core Compound Identification

The fundamental details of this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | ChemScene[3] |

| Synonyms | 4-Hydroxy-6-(iso-propyl)-2-methylpyrimidine, 2-methyl-6-propan-2-yl-1H-pyrimidin-4-one, IMHP | ChemScene[3], PubChem[1] |

| CAS Number | 34126-99-3 (enol form), 2814-20-2 (keto form) | ChemScene[3], Sigma-Aldrich |

| Molecular Formula | C₈H₁₂N₂O | ChemScene[3] |

| Molecular Weight | 152.19 g/mol | ChemScene[3] |

| Chemical Structure | See Figure 1 | - |

Keto-Enol Tautomerism: A Decisive Factor

Substituted pyrimidin-4-ols, including the title compound, can exist in equilibrium between the hydroxyl (enol) form and the keto (pyrimidinone) form. This phenomenon, known as keto-enol tautomerism, is critical as the dominant tautomer dictates properties like hydrogen bonding capability, polarity, and crystal packing.

A definitive single-crystal X-ray diffraction study has demonstrated that this compound crystallizes in the keto form, specifically as 2-isopropyl-6-methylpyrimidin-4(3H)-one.[4][5] The study revealed that the enol form undergoes tautomerization to the more stable keto form during the crystallization process.[4][5] In the solid state, these keto tautomers form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[4][5]

Caption: Keto-enol tautomerism of the title compound.

Section 2: Physicochemical Properties and Experimental Determination

A quantitative understanding of the physicochemical properties of this compound is essential for its practical application in research and development. This section details key parameters and provides established protocols for their experimental determination.

Physical State and Melting Point

Under standard conditions, this compound is a beige, crystalline solid.[6] Its melting point has been experimentally determined and is a key indicator of its purity and lattice energy.

| Parameter | Value | Source(s) |

| Appearance | Beige needles/crystalline solid | Guidechem[6] |

| Melting Point | 172-175 °C | Sigma-Aldrich |

| Boiling Point | 274.67°C (estimated) | chemsrc.com |

Solubility

Solubility is a critical determinant of a compound's bioavailability and its suitability for in vitro assays. While qualitative descriptions suggest slight solubility in DMSO and methanol, quantitative data is crucial for drug development.

Predicted Lipophilicity (LogP): 1.61402 (computationally derived)[3]

This protocol determines the equilibrium solubility of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 1.5 mL glass vial.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to the vial.

-

Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

Separation: After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

-

Filtration: Carefully remove the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Prepare a calibration curve with known concentrations of the compound. Analyze the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS to determine the concentration.[7][8][9]

-

Reporting: The determined concentration is the thermodynamic solubility of the compound in the tested solvent.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different physiological pH values. A predicted pKa value for this compound is available.

| Parameter | Value | Source(s) |

| pKa (predicted) | 9.74 ± 0.50 | Guidechem[6] |

This is a highly accurate method for determining the pKa of a compound.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Steps:

-

Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent. For poorly soluble compounds, a co-solvent system (e.g., water-methanol) can be used, with subsequent extrapolation to aqueous pKa.[4][10]

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[3]

-

Setup: Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved CO₂.[1]

-

Titration: Incrementally add a standardized titrant (0.1 M HCl for a basic pKa, or 0.1 M NaOH for an acidic pKa) to the sample solution.[1][3]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.[11]

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide invaluable information for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The chemical shifts and coupling patterns provide a detailed map of the proton and carbon environments within the molecule. While specific assignments require experimental data, general expectations for the keto tautomer include signals for the isopropyl group, the methyl group, and the pyrimidinone ring protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (152.19 g/mol ). The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic cleavages of the pyrimidine ring.[12][13]

Section 4: Synthesis and Stability

Synthesis

A common method for the synthesis of this compound involves the cyclization of an amidine with a β-keto ester.

Reaction Scheme: Isobutamidine + Ethyl Acetoacetate → this compound

Protocol Outline:

-

Amidine Formation: Isobutamidine can be prepared from isobutyronitrile via the Pinner reaction (reaction with an alcohol and HCl) followed by ammonolysis.[6]

-

Cyclization: The prepared isobutamidine is then reacted with ethyl acetoacetate in the presence of a base, such as sodium hydroxide or sodium ethoxide, in an alcoholic solvent.[6]

-

Workup and Purification: The reaction mixture is typically neutralized, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization, for example from methanol.[4][5]

Stability

Assessing the chemical stability of a compound is a critical step in its development, ensuring its integrity during storage and use. Stability studies are typically conducted under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16]

This study evaluates the intrinsic stability of the molecule by subjecting it to stress conditions.

Caption: Workflow for a Forced Degradation Study.

Detailed Steps:

-

Sample Preparation: Prepare solutions of this compound in various media for stress testing.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at a controlled temperature.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Stress: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the compound to light conditions as specified in ICH guideline Q1B.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: Characterize any significant degradation products using techniques like LC-MS/MS to elucidate degradation pathways.[17]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. A thorough understanding of its chemical identity, pronounced keto-enol tautomerism, solubility, acidity, and stability profile is fundamental for its effective use in research and drug development. The experimental protocols outlined herein offer a robust framework for the empirical determination of these critical parameters, enabling scientists to generate reliable and reproducible data. As a key metabolite of diazinon and a molecule with potential for further medicinal chemistry exploration, a comprehensive characterization of this compound is of considerable scientific value.

References

- Huo, Y., et al. (2013). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-10.

- Hemamalini, M., & Fun, H. K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2459. [Link]

- Domainex. Thermodynamic Solubility Assay. [Link]

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1-13.

- PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

- ResearchGate. 2-Isopropyl-6-methylpyrimidin-4(3H)-one. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- Evotec. Thermodynamic Solubility Assay. [Link]

- Martínez, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 167-171. [Link]

- Pharmaeli.

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

- Hurst, R. O., & Kuksis, A. (1958). Degradation of some purine and pyrimidine derivatives by hot alkali. Canadian Journal of Biochemistry and Physiology, 36(5), 919-925.

- University of Toronto. Solubility of Organic Compounds. [Link]

- chemsrc.com. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL. [Link]

- ResearchGate. Rapid Determination of Ionization Constants (pKa)

- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- IOSR Journal of Applied Chemistry.

- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

- SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

- European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

- Semantic Scholar.

- ResearchGate. 1H and 13C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

- ICH. Quality Guidelines. [Link]

- ResearchGate. 1H and 13C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

- ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

- Pharmacology & Therapeutics.

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Biomedical Journal of Scientific & Technical Research.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. article.sapub.org [article.sapub.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. evotec.com [evotec.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. database.ich.org [database.ich.org]

- 15. snscourseware.org [snscourseware.org]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. biomedres.us [biomedres.us]

Spectroscopic Unveiling of 6-isopropyl-2-methylpyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-isopropyl-2-methylpyrimidin-4-ol, a significant heterocyclic compound often encountered as a metabolite of the insecticide diazinon.[1] This document is structured to offer an in-depth understanding of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. By delving into the principles behind the data acquisition and interpretation, this guide serves as a vital resource for researchers engaged in the identification, characterization, and quality control of pyrimidine derivatives in various scientific and industrial settings. While experimental mass spectrometry data forms the core of that section, the NMR and IR spectral data presented herein are predicted based on established spectroscopic principles and data from analogous structures, providing a robust framework for analysis in the absence of published experimental spectra.

Introduction: The Significance of this compound

This compound, also known by its industrial designation G 27550, is a pyrimidine derivative of considerable interest in environmental science and toxicology as the primary hydrolysis product of the widely used organophosphate insecticide, diazinon.[2][3][4] Its chemical structure, featuring a substituted pyrimidine core, makes it a valuable subject for spectroscopic analysis, which is crucial for its detection and quantification in various matrices.

The structural elucidation of such molecules is paramount in drug development and metabolite identification. Spectroscopic techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide is designed to walk researchers through the theoretical and practical aspects of the spectroscopic analysis of this compound, fostering a deeper understanding of its molecular architecture.

It is important to note the tautomeric nature of this compound. While named as a pyrimidin-4-ol, it can exist in equilibrium with its keto form, 2-isopropyl-6-methylpyrimidin-4(3H)-one.[5][6] This tautomerism can influence its spectroscopic properties, a factor that will be considered in the subsequent analyses.

Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A common and effective method for the analysis of polar small molecules like this compound is Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Parameters (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation from other components (e.g., 5% B to 95% B over 10 minutes)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-500

Data Interpretation

Molecular Ion: The molecular formula of this compound is C₈H₁₂N₂O, with a monoisotopic mass of 152.0950 g/mol . In positive ion mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent molecular ion peak [M+H]⁺ at m/z 153.1028 .[7]

Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides valuable structural information through collision-induced dissociation (CID). The fragmentation of this compound is characterized by the loss of neutral molecules and the formation of stable fragment ions.

Table 1: Key Mass Spectrometry Data for this compound [7][8]

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Monoisotopic Mass | 152.0950 u |

| [M+H]⁺ (m/z) | 153.1028 |

| Major Fragment Ions (m/z) | 138.079, 110.071, 95.050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

Disclaimer: The following NMR data is predicted based on the known structure of this compound and established chemical shift correlations. Experimental data is not currently available in the public domain.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Spectral width: 10-12 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more

-

Spectral width: 200-220 ppm

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH(CH₃)₂ | 2.8 - 3.2 | Septet | 1H |

| Isopropyl -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | 6H |

| Pyrimidine -CH ₃ | 2.2 - 2.4 | Singlet | 3H |

| Pyrimidine C₅-H | 5.8 - 6.0 | Singlet | 1H |

| Pyrimidine N-H / O-H | 10.0 - 12.0 | Broad Singlet | 1H |

Rationale for Predictions:

-

Isopropyl Group: The methine proton (-CH) is expected to be a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.[9][10]

-

Methyl Group: The methyl group on the pyrimidine ring is attached to an sp²-hybridized carbon and is expected to be a singlet in the range of 2.2-2.4 ppm.

-

Pyrimidine Ring Proton: The proton at the C5 position is a vinylic proton and is expected to appear as a singlet in the downfield region.

-

Exchangeable Proton: The N-H or O-H proton (depending on the tautomeric form) is expected to be a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -C H(CH₃)₂ | 35 - 40 |

| Isopropyl -CH(C H₃)₂ | 20 - 25 |

| Pyrimidine -C H₃ | 20 - 25 |

| Pyrimidine C ₅ | 100 - 105 |

| Pyrimidine C ₂ | 160 - 165 |

| Pyrimidine C ₄ | 165 - 170 |

| Pyrimidine C ₆ | 155 - 160 |

Rationale for Predictions:

-

Aliphatic Carbons: The carbons of the isopropyl and methyl groups are expected in the upfield region of the spectrum.[11]

-

Pyrimidine Ring Carbons: The sp²-hybridized carbons of the pyrimidine ring are expected to appear in the downfield region (100-170 ppm). The carbons attached to nitrogen and oxygen atoms (C2, C4, and C6) will be the most deshielded.[12][13]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Disclaimer: The following IR data is predicted based on the known structure of this compound and characteristic group frequencies. Experimental data is not currently available in the public domain.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition Parameters (Typical):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H Stretch | 3200 - 3400 | Broad, Strong |

| C-H Stretch (sp³ - isopropyl, methyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (keto tautomer) | 1650 - 1680 | Strong |

| C=N and C=C Stretch (pyrimidine ring) | 1550 - 1650 | Medium-Strong |

| C-H Bend (isopropyl, methyl) | 1370 - 1470 | Medium |

| C-O Stretch (enol tautomer) | 1200 - 1300 | Medium-Strong |

Rationale for Predictions:

-

O-H/N-H Stretch: The presence of the hydroxyl or amine group (depending on the tautomer) will result in a broad, strong absorption in the high-frequency region of the spectrum.[14]

-

C-H Stretch: The sp³ C-H stretching vibrations of the isopropyl and methyl groups will appear just below 3000 cm⁻¹.[14]

-

Carbonyl Stretch: If the keto tautomer is present, a strong absorption band corresponding to the C=O stretch is expected around 1670 cm⁻¹.[15]

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.[16][17]

-

Bending Vibrations: The C-H bending vibrations of the alkyl groups will be present in the fingerprint region.

-

C-O Stretch: For the enol tautomer, a C-O stretching band is expected in the 1200-1300 cm⁻¹ range.

Conclusion

This technical guide has provided a detailed spectroscopic analysis of this compound, integrating experimental mass spectrometry data with predicted ¹H NMR, ¹³C NMR, and IR spectral information. The protocols and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important pyrimidine derivative. The interplay of these spectroscopic techniques provides a powerful and comprehensive approach to structural elucidation, which is fundamental to advancing research in fields ranging from environmental monitoring to pharmaceutical development.

References

- FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate.

- Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.

- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. U.S. Department of Health and Human Services.

- Lawrence, J. F., & Iverson, F. (1975). Analysis of the diazinon metabolites G 27550 and GS 31144 by gas-liquid chromatography with nitrogen-specific detection after derivatization.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Center for Biotechnology Information.

- The molecular structure of pyrimidine (a), its corresponding 13C and... (n.d.). ResearchGate.

- 2 Isopropyl 6 methyl 4 pyrimidinol. (n.d.). mzCloud.

- Table of Characteristic IR Absorptions. (n.d.).

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2007). ResearchGate.

- Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. (2011). ResearchGate.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). CORE.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- H-NMR Familiar Groups that are Easy to Recognize. (n.d.).

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Jan, M. R., Shah, J., & Khattak, B. (1973). Toxic metabolites of diazinon in sheep. Journal of Agricultural and Food Chemistry, 21(1), 121–124.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. (2010). ResearchGate.

- Highly selective sample preparation and gas chromatographic-mass spectrometric analysis of chlorpyrifos, diazinon and their major metabolites in sludge and sludge-fertilized agricultural soils. (2007). ResearchGate.

- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.

- Infrared Spectroscopy. (n.d.). Michigan State University.

- ANALYTICAL METHODS - Toxicological Profile for Diazinon. (n.d.). National Center for Biotechnology Information.

- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). ResearchGate.

- 2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). PubChem.

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. (2007). ResearchGate.

- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). National Center for Biotechnology Information.

- Pyrimidine, 4-methyl-. (n.d.). NIST WebBook.

- 2-Isopropyl-6-methyl-pyrimidin-4-ol; LC-ESI-QTOF; MS2; CE: Ramp 20-30 eV; R=35000; [M+H]+. (2019, May 31). MassBank.

- 4-HYDROXY-2-ISOPROPYL-6-METHYLPYRIMIDINE - Optional[MS (GC)]. (n.d.). SpectraBase.

Sources

- 1. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Analysis of the diazinon metabolites G 27550 and GS 31144 by gas-liquid chromatography with nitrogen-specific detection after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. massbank.eu [massbank.eu]

- 8. mzCloud – 2 Isopropyl 6 methyl 4 pyrimidinol [mzcloud.org]

- 9. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

Tautomeric Landscape of 2-Isopropyl-6-methylpyrimidin-4-ol: A Comprehensive Technical Guide

Abstract: This technical guide provides an in-depth analysis of the tautomeric behavior of 2-isopropyl-6-methylpyrimidin-4-ol, a key heterocyclic scaffold relevant in medicinal and agricultural chemistry. Integrating crystallographic data, spectroscopic analysis, and computational chemistry principles, this document serves as a crucial resource for researchers, scientists, and drug development professionals. We will explore the fundamental aspects of its keto-enol tautomerism, the influence of substituents and solvent effects, and provide validated experimental protocols for the characterization and quantification of its tautomeric forms.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Prototropic tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a phenomenon of profound importance in heterocyclic chemistry. For pyrimidine derivatives, which form the backbone of nucleobases and numerous pharmaceutical agents, the specific tautomeric form present can dictate molecular recognition, receptor binding, and overall biological activity. The tautomerism of 4-hydroxypyrimidines, which exist in equilibrium with their pyrimidin-4(1H)-one and pyrimidin-4(3H)-one isomers, is a classic and highly relevant example. The position of this equilibrium is sensitive to a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.

This guide focuses specifically on 2-isopropyl-6-methylpyrimidin-4-ol, an intermediate in the synthesis of organophosphate insecticides like Diazinon.[1] A thorough understanding of its tautomeric landscape is essential for predicting its reactivity, stability, and potential biological interactions.

Synthesis and Structural Elucidation

The synthesis of 2-isopropyl-6-methylpyrimidin-4-ol is typically achieved via the cyclocondensation of isopropylamidine with a β-ketoester, such as methyl acetoacetate, in an alkaline medium.[2][3] This reaction builds the core pyrimidine ring.

Caption: Synthesis of 2-isopropyl-6-methylpyrimidin-4-ol.

While the molecule is often named as a pyrimidin-4-ol, this represents only one of its potential tautomeric forms. The equilibrium between the aromatic hydroxy (enol) form and the non-aromatic keto forms is a central aspect of its chemistry.

The Tautomeric Equilibrium: Keto vs. Enol

The tautomerism of 2-isopropyl-6-methylpyrimidin-4-ol primarily involves an equilibrium between the hydroxy form (enol) and two possible keto forms, where the proton resides on either the N1 or N3 nitrogen atom.

Caption: Tautomeric equilibria of 2-isopropyl-6-methylpyrimidin-4-ol.

Solid-State Structure: Definitive Evidence for the Keto Form

In the solid state, the tautomeric equilibrium is frozen, allowing for unambiguous structural determination via X-ray crystallography. A study on the molecular structure of the title compound revealed that although it was crystallized from a solution of the enol form (2-isopropyl-4-hydroxy-6-methylpyrimidine), it exists exclusively as the 2-isopropyl-6-methylpyrimidin-4(3H)-one tautomer in the crystal lattice.[4]

This finding is significant as it demonstrates the inherent stability of the keto form. In the crystal, adjacent molecules form centrosymmetric dimers through pairs of intermolecular N—H⋯O hydrogen bonds, a common motif for pyrimidinones which further stabilizes the keto structure.[4] This preference for the keto form in the solid state is a recurring theme in 4-hydroxypyrimidine chemistry.

Solution-Phase Equilibrium: The Role of Substituents and Solvents

In solution, the situation is more dynamic, with both keto and enol forms potentially coexisting. The exact ratio is dictated by thermodynamic factors.

-

Substituent Effects: The isopropyl group at C2 and the methyl group at C6 are both electron-donating via induction. Electron-donating groups tend to destabilize the aromatic enol form and favor the keto tautomers.[5] This electronic influence aligns with the observation of the keto form in the solid state and suggests a strong preference for the keto tautomer in solution as well.

-

Solvent Effects: The polarity of the solvent plays a crucial role in tautomeric equilibria.[6]

-

Polar, protic solvents (e.g., DMSO, methanol, water) can form hydrogen bonds with both the N-H and C=O groups of the keto tautomer, and the -OH group of the enol tautomer. Generally, the keto form, being more polar, is significantly stabilized in polar solvents.[7]

-

Nonpolar, aprotic solvents (e.g., chloroform, cyclohexane) are less able to stabilize the polar keto form through hydrogen bonding, which may shift the equilibrium slightly more towards the less polar, but aromatic, enol form. However, for most 4-hydroxypyrimidines, the keto form remains predominant even in less polar solvents.[8]

-

Based on these principles, it is anticipated that 2-isopropyl-6-methylpyrimidin-4-ol exists overwhelmingly as the 4(3H)-one tautomer in polar solvents like DMSO-d₆, with a potentially minor but detectable population of the enol form in less polar solvents like CDCl₃.

Experimental Methodologies for Tautomer Analysis

A multi-faceted spectroscopic approach is required to fully characterize the tautomeric equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria that are slow on the NMR timescale, as distinct signals can be observed for each tautomer.[9]

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the key nuclei will differ significantly between the keto and enol forms. The following table provides estimated chemical shifts based on data from related pyrimidine structures.

| Tautomer | Nucleus | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Rationale for Chemical Shift |

| Keto (4(3H)-one) | C5-H | ~5.9 - 6.2 | ~105 - 110 | Vinylic proton in a non-aromatic, conjugated system. |

| N3-H | ~11.0 - 13.0 (broad) | - | Acidic amide-like proton, often broad due to exchange. Shift is highly solvent dependent.[10] | |

| C4 | - | ~160 - 165 | Carbonyl carbon (C=O). | |

| C5 | ~105 - 110 | - | Sp² carbon adjacent to a carbonyl group. | |

| C6 | - | ~160 - 165 | Sp² carbon adjacent to a nitrogen. | |

| Enol (4-Hydroxy) | C5-H | ~6.5 - 7.0 | ~110 - 115 | Aromatic proton. |

| O-H | ~9.0 - 11.0 (broad) | - | Phenolic proton, broad due to exchange. | |

| C4 | - | ~165 - 170 | Aromatic carbon bearing an -OH group. | |

| C5 | ~110 - 115 | - | Aromatic CH carbon. | |

| C6 | - | ~160 - 165 | Aromatic carbon adjacent to nitrogen. |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima (λ_max).[11]

-

Keto Tautomer: Typically exhibits a π → π* transition at a shorter wavelength.

-

Enol Tautomer: The extended aromatic conjugation results in a bathochromic shift (shift to longer wavelength) of the π → π* transition compared to the keto form.

By recording spectra in a range of solvents with varying polarities, shifts in the λ_max and changes in the molar absorptivity can provide qualitative and sometimes quantitative information about the position of the tautomeric equilibrium.[12]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Keto Tautomer: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration. A broad band corresponding to N-H stretching is also expected around 3100-3300 cm⁻¹ .

-

Enol Tautomer: The C=O stretch will be absent. A broad absorption band for the O-H stretch is expected around 3200-3600 cm⁻¹ , and characteristic C=C and C=N aromatic ring stretching vibrations will be observed in the 1500-1650 cm⁻¹ region.

Experimental Protocol: Quantitative Analysis by ¹H NMR

This protocol outlines a self-validating system for determining the tautomeric ratio of 2-isopropyl-6-methylpyrimidin-4-ol in solution.

Caption: Workflow for qNMR determination of tautomer ratio.

Causality Behind Experimental Choices:

-

Choice of Signals: The C5-H proton is ideal for quantification as it is a singlet and its chemical shift is expected to be significantly different for the keto and enol forms, minimizing peak overlap.

-

Quantitative NMR (qNMR) Parameters: A long relaxation delay (d1) is critical to ensure that all protons have fully relaxed before the next pulse. Using a value of at least five times the longest spin-lattice relaxation time (T₁) of the protons being integrated is essential for accurate integration and, therefore, a trustworthy result.[13]

-

Solvent Selection: Performing the experiment in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) provides insight into how the equilibrium shifts and validates the stability of the respective tautomers under different environmental conditions.

Computational Insights into Tautomer Stability

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in solution (using a continuum solvation model like PCM or SMD), the equilibrium constant can be estimated theoretically.

Computational Workflow:

-

Geometry Optimization: The molecular structure of each tautomer (4-hydroxy, 4(3H)-one, 4(1H)-one) is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculation: A higher level of theory or a larger basis set can be used to refine the electronic energy.

-

Solvation Modeling: The calculations are repeated using a solvation model to account for the effect of the solvent.

Computational studies on related 4-hydroxypyrimidines consistently show that the keto forms are thermodynamically more stable than the enol form, often by several kcal/mol, which aligns with experimental observations.

Conclusion

The tautomerism of 2-isopropyl-6-methylpyrimidin-4-ol is a clear example of the predominance of the keto form in pyrimidine systems. Crystallographic evidence confirms its existence as 2-isopropyl-6-methylpyrimidin-4(3H)-one in the solid state. In solution, while a dynamic equilibrium exists, a combination of electronic effects from the alkyl substituents and solvent stabilization strongly favors the same keto tautomer. The methodologies presented herein, from spectroscopic analysis to computational modeling, provide a robust framework for the comprehensive study of this and related heterocyclic systems. For drug development professionals and researchers, a precise understanding of this tautomeric landscape is not merely academic; it is a fundamental prerequisite for rational molecular design and the prediction of chemical and biological behavior.

References

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

- Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]

- Lagzian, M., Saremi, L. H., & Dehghan, G. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol.

- Fessner, W. D., & Tastan, A. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules, 24(14), 2537. [Link]

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

- ChemicalBook. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL. [Link]

- LookChem. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL. [Link]

- Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

- Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry. VCH.

- Mills, J. E., & Kriz, G. S. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment.

- Contreras, R. H., & Tormena, C. F. (2013). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 17(10), 1014-1033. [Link]

- Nanalysis Corp. (2024). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. [Link]

- Google Patents. (1984). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.

- Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1899. [Link]

- Siani, G., Angelini, G., Gasbarri, C., et al. (2011). Solvent effects on the keto-enol tautomerization reaction. A thermodynamic study in some organic solvents and ionic liquids. Poster presented at the 14th International Conference on Chemistry and the Environment. [Link]

- Pop, R., Drugarin, C., & Sbircea, C. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. Journal of Spectroscopy, 2017, 6549013. [Link]

- Britton, R., & Britton, J. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2359–2367. [Link]

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.

- ResearchGate. (n.d.). 1H NMR spectrum of compound 6b. [Link]

- ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. [Link]

- ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]

- ResearchGate. (n.d.). Tautomeric Ratio and Prototropic Equilibrium Constants of Tenoxicam, a H-1 and C-13 NMR Theoretical and Experimental Study. [Link]

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Google Patents. (1996). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

- Jeong, B. S., Lee, Y. A., & Kim, Y. (2006). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5429–o5430. [Link]

- MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. [Link]

- Royal Society of Chemistry. (2011). A highly efficient and green synthesis of 3,4-dihydropyrimidin- 2-ones in low melting mixtures. [Link]

- Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594. [Link]

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

- Wong, M. W., Leung-Toung, R., & Wentrup, C. (1995). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 60(1), 167–176. [Link]

- Fang, L., et al. (2018). Design and synthesis of alkyl substituted pyridino[2,3-D]pyrimidine compounds as PI3Kα/mTOR dual inhibitors with improved pharmacokinetic properties and potent in vivo antitumor activity. Bioorganic & Medicinal Chemistry, 26(15), 4445-4454. [Link]

- ResearchGate. (n.d.). Guanine tautomerism revealed by UV–UV and IR–UV hole burning spectroscopy. [Link]

- Plazińska, A., & Cyrański, M. K. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 23(10), 2664. [Link]

- Royal Society of Chemistry. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Core: A Technical Guide to Pyrimidin-4-ol Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine ring, a fundamental heterocycle in the chemistry of life, has long been a privileged scaffold in medicinal chemistry. Its presence in the nucleobases of DNA and RNA has inspired generations of scientists to explore its vast chemical space for therapeutic interventions. Among the myriad of pyrimidine analogs, the pyrimidin-4-ol core and its predominant tautomeric form, pyrimidin-4-one, have emerged as a particularly fruitful area of research, leading to the development of blockbuster drugs and a plethora of promising clinical candidates. This in-depth guide provides a comprehensive overview of the synthesis, characterization, and profound biological activities of pyrimidin-4-ol derivatives, offering field-proven insights for researchers and drug development professionals.

I. The Architectural Foundation: Synthesis of the Pyrimidin-4-one Core

The construction of the pyrimidin-4-one scaffold is a cornerstone of medicinal chemistry, with a variety of robust and versatile synthetic strategies available. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Principal Cyclocondensation: A Workhorse of Pyrimidine Synthesis

The most prevalent and widely utilized method for constructing the pyrimidin-4-one ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea.[1] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at various positions of the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Substituted-6-methylpyrimidin-4-ol [2]

A series of novel 2-amino-substituted 6-methylpyrimidin-4-ols can be synthesized through accessible and efficient methods.

-

Step 1: Synthesis of Sodium Salts of 2-Amino-substituted pyrimidin-4-ols. The initial pyrimidin-4-ol derivatives are prepared and converted to their sodium salts.

-

Step 2: O-Substitution. The sodium salts are then reacted with various electrophiles to introduce substituents at the oxygen atom.

This method allows for the creation of a diverse library of compounds for biological screening.

B. Fused Pyrimidin-4-one Systems: The Gateway to Kinase Inhibitors

Many clinically successful pyrimidin-4-one derivatives are part of fused heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in several Janus kinase (JAK) inhibitors. The synthesis of these more complex scaffolds often involves multi-step sequences.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives [3]

A versatile method for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. This can be achieved through both conventional heating and microwave-assisted synthesis.[3]

-

Step 1: Preparation of the Ortho-amino Pyrazole Ester. The starting pyrazole derivative is functionalized with an amino group and an ester at adjacent positions.

-

Step 2: Cyclization with Nitriles. The ortho-amino pyrazole ester is then reacted with an appropriate nitrile under either conventional reflux conditions or microwave irradiation to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one. Microwave-assisted synthesis often leads to higher yields and shorter reaction times.[3]

Caption: General synthetic scheme for pyrazolo[3,4-d]pyrimidin-4(5H)-ones.

II. Unveiling the Molecular Identity: Spectroscopic and Structural Characterization

The unambiguous characterization of pyrimidin-4-ol derivatives is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography, is employed to elucidate their precise molecular architecture.

A. The Power of NMR: A Window into Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of pyrimidin-4-ol derivatives. The chemical shifts and coupling constants of the protons and carbons in the pyrimidine ring provide a detailed fingerprint of the molecule.

¹H and ¹³C NMR Data for Representative Pyrimidin-4-one Derivatives:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH), 8.74 (d, 1H, aro. CH), 8.95 (s, 1H, aro. CH), 12.3 (s, 1H, NH) | 20.88, 108.28, 120.58, 124.46, 128.31, 137.6, 142.07, 142.86, 142.95, 146.22, 154.58, 160.93 | [3] |

| 1-(2,4-dinitrophenyl)-6-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | 7.52-7.64 (m, 5H, aro. CH), 7.73 (s, 1H, pyrazole CH), 8.38 (d, 1H, aro. CH), 8.75 (d, 1H, aro. CH), 8.96 (s, 1H, aro. CH) | Not provided | [3] |

| Baricitinib Impurity (BCL) | See reference for detailed assignments | See reference for detailed assignments | [4] |

| Momelotinib | 9.47 (s, 1H), 9.32 (t, 1H), 8.54 (d, 1H), 8.27 (d, 2H), 8.03 (d, 2H), 7.67 (d, 2H), 7.40 (d, 1H), 6.94 (d, 2H), 4.35 (d, 2H), 3.74-3.77 (m, 4H), 3.04-3.07 (m, 4H) | 166.1, 162.4, 160.3, 159.2, 146.2, 139.9, 134.5, 132.8, 127.8, 126.9, 120.3, 117.5, 115.6, 107.6, 66.1, 49.2, 27.7 | [5] |

B. The Tautomeric Question: Pyrimidin-4-ol vs. Pyrimidin-4-one

Pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4-one form. Extensive studies have shown that the keto form (pyrimidin-4-one) is generally the more stable tautomer in both the solid state and in solution.[2][6] This preference is attributed to the greater resonance stabilization of the amide-like functionality in the pyrimidin-4-one ring. The position of this equilibrium can be influenced by the solvent environment, with polar solvents further favoring the more polar keto tautomer.[7][8] This tautomerism is a critical consideration in drug design, as the hydrogen bonding capabilities and overall shape of the molecule differ between the two forms, which can significantly impact binding to a biological target.

Caption: Tautomeric equilibrium of pyrimidin-4-ol and pyrimidin-4-one.

III. The Biological Arena: A Spectrum of Pharmacological Activities

Pyrimidin-4-ol derivatives have demonstrated a remarkable breadth of biological activities, making them a highly attractive scaffold for the development of new therapeutic agents.

A. The War on Cancer: Kinase Inhibition and Beyond

A significant focus of research on pyrimidin-4-ol derivatives has been in the field of oncology, particularly as inhibitors of protein kinases.[9] The structural similarity of the pyrimidine core to the adenine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.

1. Janus Kinase (JAK) Inhibitors: A Paradigm of Success

The development of JAK inhibitors represents a major breakthrough in the treatment of autoimmune diseases and certain cancers. Several FDA-approved JAK inhibitors, including Baricitinib, Tofacitinib, and Upadacitinib, feature a pyrrolo[2,3-d]pyrimidine core, a close relative of the pyrimidin-4-ol scaffold.[10]

Structure-Activity Relationship (SAR) of Pyrimidine-Based JAK Inhibitors:

-

Hinge-Binding Motif: The pyrrolo[2,3-d]pyrimidine core is crucial for binding to the hinge region of the kinase domain.[10]

-

Substitutions at the 4-position: The 4-amino group is a key feature, often substituted with a piperidine or other cyclic amine to enhance potency and selectivity.

-

Substitutions at the 5 and 6-positions: These positions are often explored to modulate selectivity and pharmacokinetic properties.

2. Epidermal Growth Factor Receptor (EGFR) Inhibitors:

Fused pyrimidine systems have also shown significant promise as EGFR inhibitors.[11] Substitutions at the 4 and 5-positions of the pyrrolo[3,2-d]pyrimidine core have been shown to enhance inhibitory activity.[11]

B. Combating Microbial Threats: Antibacterial and Antifungal Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics and antifungals. Pyrimidin-4-ol derivatives have emerged as a promising scaffold in this area.[12][13]

SAR of Antimicrobial Pyrimidin-4-one Derivatives:

-

The nature of the substituents at various positions on the pyrimidine ring significantly influences the antimicrobial activity.[12]

-